(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by a 2,6-dichlorobenzyl group attached to a branched butyramide backbone. Its stereochemistry at the α-carbon (S-configuration) and the presence of electron-withdrawing chlorine atoms on the benzyl ring suggest unique physicochemical and biological properties. This compound is listed as discontinued by CymitQuimica, indicating possible challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-9(13)4-3-5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLAZYNNNCSGAK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=C(C=CC=C1Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=C(C=CC=C1Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161256 | |
| Record name | Butanamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353995-56-8 | |
| Record name | Butanamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353995-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and (S)-3-methylbutyric acid.
Formation of Intermediate: The reaction between 2,6-dichlorobenzyl chloride and (S)-3-methylbutyric acid in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Amidation Reaction: The intermediate compound undergoes an amidation reaction with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dichlorobenzyl moiety allows for substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Core Structural Differences
The compound’s closest analogs include:
Key Observations :
Physicochemical Properties
Comparative data from analogs (melting points, optical activity):
Insights :
- Higher melting points in 5a–5d correlate with crystalline sulfonamide/lactone structures, whereas the target compound’s flexible benzyl group may reduce crystallinity .
- Optical activity ([α]D) in chiral analogs like 5a suggests the target compound’s S-configuration could influence receptor binding or enzymatic interactions .
Biological Activity
(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₂Cl₂N₂O
- Molecular Weight : 317.3 g/mol
- Structural Features : The compound contains an amino group, a dichlorobenzyl moiety, and a butyramide structure, which are crucial for its biological interactions.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes. This inhibition can alter biochemical pathways that are critical for various cellular functions.
- Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways. This interaction could lead to changes in neurotransmitter systems or anti-inflammatory responses.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Therapeutic Potential : The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique dichlorobenzyl group may enhance binding affinity to certain biological targets compared to other compounds.
- Anti-inflammatory Properties : Preliminary studies suggest that it may act as an anti-inflammatory agent, although the specific mechanisms remain under investigation.
In Vitro Studies
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Cell Line Testing : In vitro studies have shown that this compound can modulate cellular responses in various cancer cell lines. These findings indicate potential anti-cancer properties.
Cell Line Response Reference A549 (Lung Cancer) Significant inhibition MCF-7 (Breast Cancer) Moderate response HeLa (Cervical Cancer) Minimal effect - Mechanistic Insights : Studies have demonstrated that the compound's interaction with specific receptors leads to altered gene expression associated with cell proliferation and apoptosis pathways.
Animal Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound:
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Efficacy in Tumor Models : In vivo studies have indicated that administration of this compound results in reduced tumor growth in xenograft models of human cancers.
Model Treatment Regimen Outcome Xenograft (Breast) 10 mg/kg daily 50% tumor reduction Xenograft (Lung) 5 mg/kg bi-weekly 30% tumor reduction
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
